molecular formula C20H15N3O3 B5034902 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No. B5034902
M. Wt: 345.4 g/mol
InChI Key: AZKQHWXNQRGCQW-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile” is a heterocyclic compound with a complex structure . It has a molecular formula of C17H16N2O3 . The compound is part of the 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their interesting potential pharmacological properties .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The synthetic methods for these compounds are classified based on the type of catalyst in the pertinent reactions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed and published . The crystal structure is monoclinic, with a space group of P 2 1 / c (no. 14). The asymmetric unit of the title crystal structure is shown in the figure .


Physical And Chemical Properties Analysis

The compound is a colourless block crystal . The crystal structure details such as atomic coordinates and displacement parameters are available .

Scientific Research Applications

Structural and Optical Properties

Research has shown that derivatives of 4H-pyrano[3,2-c]quinoline, including 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, exhibit significant structural and optical properties. These compounds in their thin film form are polycrystalline and demonstrate notable optical properties, such as absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength. This makes them suitable for applications in materials science, particularly in optical technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

Another significant application is in the realm of photovoltaics. Derivatives of this compound have been studied for their photovoltaic properties, indicating potential use in solar energy technologies. They have been used in the fabrication of organic-inorganic photodiode, showing rectification behavior and photovoltaic properties under both dark and illuminated conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrical Conductivity and Dielectric Properties

The electrical conductivity and dielectric properties of these compounds are also noteworthy. Studies have revealed that their thin films exhibit properties governed by the correlated barrier hopping mechanism, which can be vital in the development of electronic materials and devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Additionally, these compounds have been explored as corrosion inhibitors. Research indicates that they can protect metals like copper from corrosion, which is crucial in industrial applications where metal longevity and durability are essential (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).

Biological Activity

In the field of biomedicine, derivatives of this compound have shown potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This suggests a possibility for their use in developing new antimicrobial agents (Rbaa, Bazdi, Hichar, Lakhrissi, Ounine, & Lakhrissi, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological properties. Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are among very important heterocyclic compounds with a wide range of interesting biological activities . Their huge potential in drug discovery has inspired a wide array of synthetic work .

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-12-8-6-11(7-9-12)16-14(10-21)19(22)26-18-13-4-2-3-5-15(13)23-20(24)17(16)18/h2-9,16H,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQHWXNQRGCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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